
4-chloro-3-methyl-N-(8-quinolinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide is a complex organic compound that features a quinoline moiety attached to a benzene sulfonamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic conditions to form quinoline structures . The sulfonamide group is then introduced through a sulfonation reaction, where the quinoline derivative reacts with chlorosulfonic acid, followed by amination with an appropriate amine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
4-chloro-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity . These interactions can affect various cellular pathways, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-2-quinolones: These compounds share the quinoline structure and have similar biological activities.
N-(7-chloroquinolin-4-yl) piperazine-1-carbothioamide: This compound also features a quinoline moiety and is studied for its antimalarial activity.
Uniqueness
4-chloro-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide is unique due to its specific combination of a quinoline moiety with a sulfonamide group. This structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C16H13ClN2O2S |
|---|---|
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
4-chloro-3-methyl-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H13ClN2O2S/c1-11-10-13(7-8-14(11)17)22(20,21)19-15-6-2-4-12-5-3-9-18-16(12)15/h2-10,19H,1H3 |
Clave InChI |
ONKHCBCVHIPBLO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-butylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278203.png)
![3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate](/img/structure/B12278209.png)

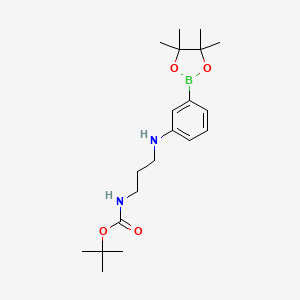
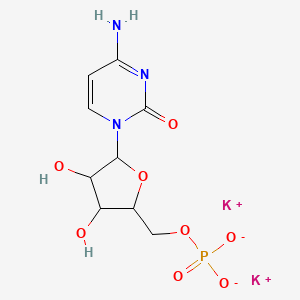

![Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]-](/img/structure/B12278234.png)

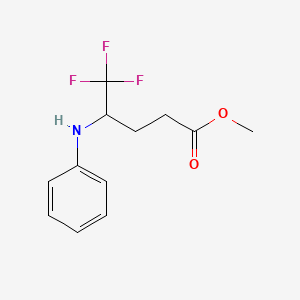

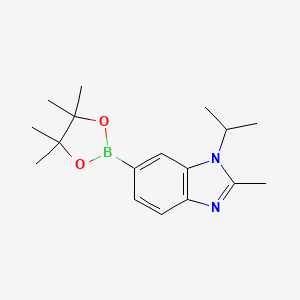
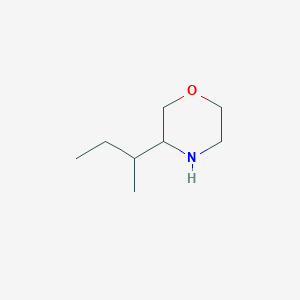
![N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12278274.png)

